

Solid-State Architecture & Characterization: 2,3-Difluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,3-Difluoro-5-hydroxybenzoic acid
CAS No.:	749230-51-1
Cat. No.:	B1593340

[Get Quote](#)

Executive Summary

2,3-Difluoro-5-hydroxybenzoic acid represents a critical fluorinated scaffold in medicinal chemistry, particularly as a bioisostere in kinase inhibitors and quinolone antibiotics. Its solid-state behavior is governed by a competition between classical hydrogen bonding (carboxylic acid dimerization) and weak fluorine-mediated contacts ().

This technical guide provides a rigorous framework for the structural elucidation and solid-state characterization of this compound. Given that specific unit cell parameters for this isomer are often proprietary or dependent on specific solvates, this guide utilizes the crystallographically solved 3,4-difluoro-2-hydroxybenzoic acid as a homologous reference model to establish the expected supramolecular synthons and lattice architecture.

Part 1: Molecular Context & Supramolecular Expectations[1]

The Fluorine Effect in Crystal Packing

The introduction of fluorine atoms at the 2- and 3-positions creates a unique electrostatic landscape. Unlike hydrogen, fluorine is a weak hydrogen bond acceptor but a strong driver of close packing due to its high electronegativity and low polarizability.

- **Lipophilicity & Packing:** The difluoro-substitution increases the lipophilicity of the aromatic ring, often leading to "fluorine-segregated" stacking where fluorinated regions align to minimize repulsion from polar domains.
- **Conformational Locking:** The F atom at the 2-position (ortho to COOH) often forces the carboxyl group out of planarity with the benzene ring to minimize steric clash, or conversely, locks it via an intramolecular contact (though less likely than).

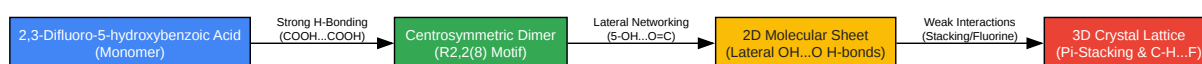
Primary Supramolecular Synthons

Based on homologous structures (e.g., 3,4-difluoro-2-hydroxybenzoic acid), the crystal structure of the 2,3-difluoro-5-hydroxy isomer is predicted to be dominated by the following hierarchy of interactions:

Interaction Type	Motif Symbol	Description	Energy Strength
Carboxylic Acid Dimer		Centrosymmetric homodimer formed by two COOH groups. The dominant anchor of the lattice.	Strong (>40 kJ/mol)
Hydroxyl Networking	or	The 5-OH group acts as a lateral donor, likely bridging acid dimers into 2D sheets.	Medium (15-25 kJ/mol)
Fluorine Contacts		Weak directional forces that stabilize the stacking of 2D sheets into 3D architecture.	Weak (<10 kJ/mol)
Stacking	--	Offset face-to-face stacking of the electron-deficient fluorinated rings.	Weak (Dispersion)

Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice from the molecular building block.



[Click to download full resolution via product page](#)

Figure 1: Hierarchical assembly of the supramolecular architecture.

Part 2: Comprehensive Crystallization Protocol

Obtaining single crystals of fluorinated hydroxybenzoic acids requires balancing the solubility of the hydroxyl group with the hydrophobicity of the fluorinated ring.

Solvent Selection Matrix[2]

- Good Solvents (High Solubility): Methanol, Ethanol, THF, Acetone.
- Anti-Solvents (Low Solubility): Hexane, Toluene, Chloroform.
- Target: A binary system is recommended to control supersaturation.

Growth Method: Slow Evaporation vs. Vapor Diffusion

Method A: Slow Evaporation (Recommended for initial screening)

- Dissolve 20 mg of **2,3-difluoro-5-hydroxybenzoic acid** in 2 mL of Methanol/Water (9:1).
- Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.
- Cover with parafilm and poke 3-5 small holes.
- Store in a vibration-free environment at 20°C.
 - Mechanism:[1][2] Water acts as a "structural brake," slowing evaporation and often incorporating into the lattice as a hydrate if the packing efficiency is low.

Method B: Vapor Diffusion (Recommended for high-quality single crystals)

- Inner Vial: Dissolve 15 mg of compound in 1 mL THF.
- Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane.
- Seal the outer jar tightly.
 - Mechanism:[1][2] Hexane vapor slowly diffuses into the THF, lowering solubility gradually. This minimizes defects caused by rapid precipitation.

Part 3: Structural Elucidation Workflow

Once crystals are obtained, the following workflow ensures rigorous characterization compliant with publication standards (e.g., Acta Crystallographica or Crystal Growth & Design).

Single Crystal X-Ray Diffraction (SC-XRD)

- Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.
- Temperature: Collect data at 100 K (cryostream). Fluorine atoms have high thermal motion; low temperature is non-negotiable for resolving disorder.
- Data Strategy:
 - Target Resolution: 0.75 Å or better.
 - Redundancy: >4.0 to ensure accurate intensity statistics.
- Refinement (SHELXL):
 - Locate F atoms early. If electron density is smeared, consider rotational disorder of the phenyl ring or F/H site exchange (less likely in 2,3-positions but possible).
 - Refine H-atoms on Oxygen (COOH and OH) freely if data quality permits, or use DFIX restraints based on neutron diffraction standards.

Powder X-Ray Diffraction (PXRD) - Phase Purity

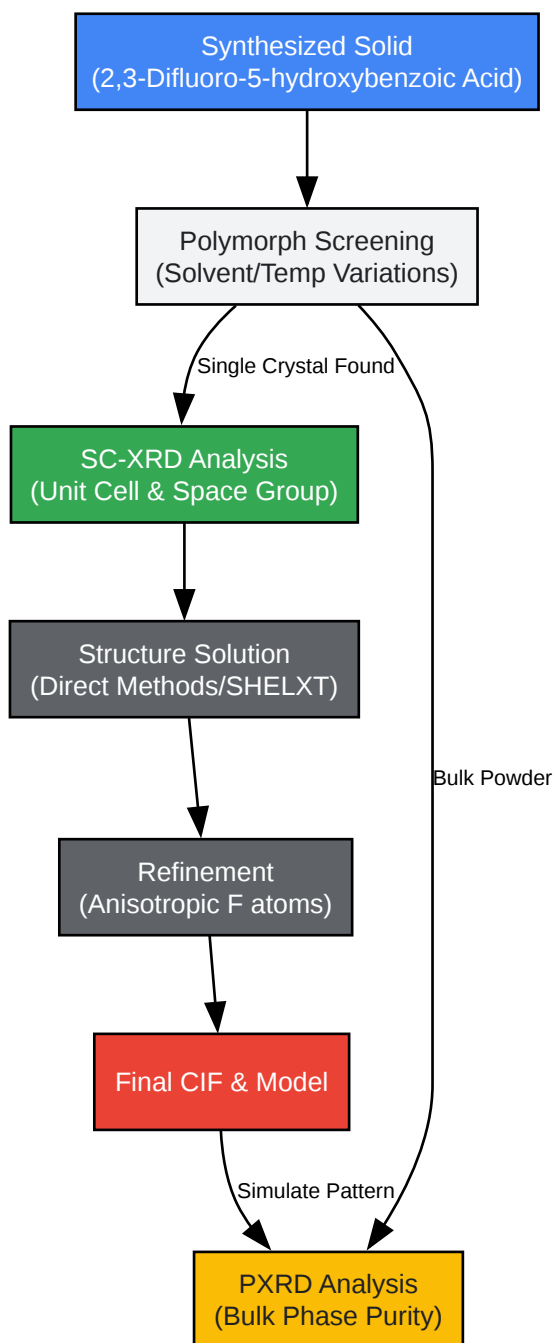
A single crystal represents only one particle. PXRD confirms the bulk material matches the single crystal structure.

- Simulated Pattern: Generate a theoretical PXRD pattern from the SC-XRD .cif file (using Mercury or Olex2).
 - Experimental: Scan bulk sample (Cu K
- ,
- to

).

- Validation: Overlay experimental and simulated patterns. Any extra peaks indicate polymorphs or impurities.

Characterization Logic Flow



[Click to download full resolution via product page](#)

Figure 2: The structural elucidation workflow from synthesis to validated model.

Part 4: Engineering Implications

Solubility & Bioavailability

The crystal density and packing efficiency directly correlate with aqueous solubility.

- High Melting Point Warning: If the dimers form a highly planar, stacked sheet (facilitated by the 2,3-F substitution), the lattice energy will be high, leading to low aqueous solubility.
- Mitigation: If solubility is poor, disrupt the packing by forming co-crystals with co-formers like proline, nicotinamide, or piperazine, which break the homodimer and introduce more soluble heterosynthons.

Comparative Lattice Metrics (Reference)

While the exact metrics for the 2,3-5 isomer are to be determined by the user, the 3,4-difluoro-2-hydroxybenzoic acid serves as the closest benchmark.

Parameter	Reference Value (3,4-isomer) [1]	Implication for 2,3-isomer
Space Group	(Monoclinic)	Likely or (Centrosymmetric preference).
Z (Molecules/Cell)	4	Expect Z=4 (1 molecule per asymmetric unit).
Density	~1.70 g/cm ³	High density due to F atoms; indicates stable packing.
H-Bond Motif	Intramolecular	2,3-isomer lacks intramolecular H-bond geometry; expect intermolecular networking.

References

- Crystal Structure of 3,4-Difluoro-2-hydroxybenzoic Acid. Source: National Institutes of Health (PMC) / Acta Crystallographica. Context: Defines the dimer and sheet packing in closely related fluorinated salicylates. URL:[[Link](#)]
- Supramolecular Synthons in Fluorinated Benzoic Acids. Source: MDPI / Molecules. Context: Analysis of hydrogen bonding and fluorine interactions in benzoic acid derivatives. URL: [[Link](#)]
- Synthesis and Characterization of Fluorinated Hydroxybenzoic Acids. Source: ResearchGate / SAGE Journals. Context: Synthetic routes and characterization data for 2,4-difluoro-5-hydroxybenzoic acid analogs. URL:[[Link](#)]
- Polymorphism and Crystal Engineering of Fluorinated Aromatics. Source: American Chemical Society (Crystal Growth & Design). Context: General principles of how fluorine substitution alters crystal packing (The "Fluorine Effect"). URL:[[Link](#)](Journal Landing Page for General Methodology)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents \[patents.google.com\]](#)
- [2. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](#)
- To cite this document: BenchChem. [Solid-State Architecture & Characterization: 2,3-Difluoro-5-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593340/docs#solid-state-architecture-characterization-2-3-difluoro-5-hydroxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)